3-Methoxy-4-(trifluoromethyl)benzyl alcohol

Beschreibung

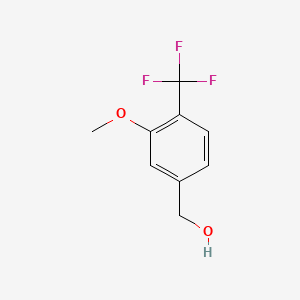

3-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS 276861-64-4) is a substituted benzyl alcohol derivative with the molecular formula C₉H₉F₃O₂ and a molecular weight of 206.164 g/mol . Its structure features a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzyl ring. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic profile that influences its reactivity and applications.

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its orthogonal functional groups enable selective derivatization, making it valuable for constructing complex molecules .

Eigenschaften

IUPAC Name |

[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRHSPHJFOSYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259562 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276861-64-4 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known to be used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially modify the structure of the compound or its targets, leading to changes in their function.

Biochemical Pathways

Given its use as a pharmaceutical intermediate , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation, ingestion, and contact with skin or eyes .

Biochemische Analyse

Biochemical Properties

3-Methoxy-4-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through radical-mediated mechanisms. The nature of these interactions often involves the formation of transient radical intermediates, which can lead to modifications in enzyme structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in certain cell types, this compound may enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates that can interact with biomolecules, leading to enzyme inhibition or activation. This compound can also bind to specific proteins, altering their conformation and activity. Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can potentially cause toxic or adverse effects, including oxidative damage and disruption of cellular metabolism. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body. This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The precise localization of this compound within cells is essential for understanding its biochemical and cellular effects.

Biologische Aktivität

3-Methoxy-4-(trifluoromethyl)benzyl alcohol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and related research findings.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl group on the benzyl ring. These substituents significantly influence its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The trifluoromethyl group is believed to enhance its interaction with biological targets, making it a candidate for further development in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation .

- Receptor Interaction : It has been shown to interact with specific receptors, influencing signaling pathways associated with cell survival and apoptosis .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |

| Escherichia coli | 75 | Growth inhibition | |

| Anticancer | MCF-7 (breast cancer) | 30 | Apoptosis induction |

Research Findings

Recent literature highlights the unique pharmacological profile of this compound compared to other similar compounds. Its trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability . Furthermore, ongoing research is focused on optimizing its structure to enhance potency and selectivity against specific targets in microbial and cancer cells.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Intermediate : 3-Methoxy-4-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability of drug candidates .

- Anticancer Activity : Studies have shown that this compound exhibits potential anticancer properties. In vitro experiments on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability, suggesting its effectiveness in inducing apoptosis through increased reactive oxygen species (ROS) production.

2. Antimicrobial Properties

- The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations above 50 µg/mL, highlighting its potential as a natural antimicrobial agent.

3. Biochemical Research

- Cell Signaling Pathways : Research indicates that this compound influences various cellular processes related to oxidative stress and inflammation. Its ability to form radical intermediates allows it to interact with biomolecules, leading to enzyme inhibition or activation .

Case Studies

| Biological Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |

| Escherichia coli | 75 | Growth inhibition | |

| Anticancer | MCF-7 (breast cancer) | 30 | Apoptosis induction |

Notable Findings

- A study demonstrated that the compound's antimicrobial properties were effective against resistant bacterial strains, suggesting potential applications in treating infections.

- In cancer research, the compound's mechanism was linked to oxidative stress pathways, which are crucial in cancer cell apoptosis .

Industrial Applications

1. Agrochemicals

- The unique chemical properties of this compound make it suitable for developing agrochemicals with specific functionalities, such as herbicides or fungicides.

2. Material Science

- Its reactivity allows for the modification of polymers and other materials, potentially leading to the development of new materials with desirable properties.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Electron-Withdrawing Groups (EWGs):

The trifluoromethyl (-CF₃) group significantly reduces nucleophilicity at the benzylic position by withdrawing electron density. For example, 4-(trifluoromethyl)benzyl alcohol (4-TBA, CAS 349-95-1) fails to undergo etherification under iron-catalyzed conditions due to this deactivation . - Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups enhance reactivity. For instance, 3-fluoro-4-methoxybenzyl alcohol (C₈H₉FO₂) exhibits higher etherification efficiency compared to non-methoxy analogs .

- Positional Effects:

Substituent placement alters steric and electronic outcomes. 4-Chloro-3-(trifluoromethyl)benzyl alcohol (C₈H₆ClF₃O, CAS 65735-71-9) shows distinct reactivity compared to the 3-methoxy-4-CF₃ isomer due to the chlorine atom’s meta-position influence .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Benzyl Alcohol Derivatives

Vorbereitungsmethoden

Reaction Overview

- Reactants: m-trifluoromethyl halogen benzyl (Z = Cl, Br, or I), sodium acetate

- Solvent: Fatty alcohols with carbon chain lengths C12-C18 (e.g., dodecanol, tetradecanol)

- Conditions: Heating at 50–200 °C (preferably 120–160 °C) for 10–48 hours

- Molar Ratio: Halogen benzyl to sodium acetate between 1:1 and 1:10 (preferably 1:1.2 to 1:3)

- Isolation: Cold filtration to remove salts, followed by air distillation to recover solvent, and vacuum distillation under reduced pressure (0.002–0.005 MPa) to isolate the product

Advantages

- High conversion rates (up to 100% by GC analysis)

- High product purity (99.0–99.5%)

- High yields (91.5–98%)

- Environmentally friendly with minimal waste and solvent recycling

- Simple operation suitable for industrial scale

Representative Data from Patent CN101643390B

| Embodiment | Halogen Type | Reaction Temp (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) | Product Boiling Point (°C/mmHg) |

|---|---|---|---|---|---|---|

| 1 | Chloride (Cl) | 160 | 12 | 98 | 99.5 | 100–105/18 |

| 2 | Bromide (Br) | 140 | 16 | 94 | 99.3 | 100–105/18 |

| 3 | Iodide (I) | 120 | 20 | 91.5 | 99.0 | 100–105/18 |

This method is characterized by the reaction of halogenated benzyl precursors with sodium acetate in fatty alcohol solvents, followed by filtration and distillation to yield high-purity this compound.

Formylation and Subsequent Bromination Route (Related Analogues)

Though more specific to 3,5-bis(trifluoromethyl)benzyl alcohol, a related preparation involves:

- Formylation of trifluoromethyl-substituted aromatic compounds using organo-magnesium reagents in ether solvents

- Subsequent bromination using hydrobromic acid and sulfuric acid at elevated temperatures (50–105 °C)

- Separation and vacuum distillation to isolate crude alcohols with high yields (>90%)

This process illustrates the use of Grignard reagents and electrophilic halogenation for benzyl alcohol derivatives with trifluoromethyl groups, which can be adapted for methoxy-substituted analogues.

Alternative Methods: 4-Alkoxy-3-(trifluoromethyl)benzyl Alcohol Production

A European patent (EP3492448B1) describes a method for producing 4-alkoxy-3-(trifluoromethyl)benzyl alcohols, which includes this compound as a specific case. This method involves:

- Selective alkoxylation of trifluoromethyl-substituted benzyl intermediates

- Controlled reaction conditions to maintain substitution patterns

- Purification steps to achieve high purity and yield

Though detailed experimental conditions are proprietary, this method emphasizes the importance of regioselective alkoxylation and careful control of reaction parameters to obtain the desired benzyl alcohol derivatives.

Comparative Summary of Preparation Methods

| Method Description | Key Reagents | Solvent Type | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Industrial Suitability |

|---|---|---|---|---|---|---|---|

| Halogenated benzyl halide + sodium acetate in fatty alcohol | m-trifluoromethyl benzyl halides, sodium acetate | Fatty alcohol (C12-C18) | 120–160 | 12–20 | 91.5–98 | 99.0–99.5 | High |

| Formylation + bromination (related analogues) | Organo-magnesium reagents, HBr, H2SO4 | Ether solvents | 50–105 | 8–10 | >90 | >90 | Moderate |

| Alkoxylation of trifluoromethyl benzyl intermediates | Alkoxylation reagents | Various | Controlled (patent-specific) | Not specified | High | High | Potentially high |

Research Findings and Notes

- The fatty alcohol solvent system provides an environmentally friendly medium that facilitates reaction efficiency and simplifies product isolation.

- Sodium acetate acts as a nucleophile, replacing halogen atoms on the benzyl halide, leading to an ester intermediate that hydrolyzes to the benzyl alcohol.

- Vacuum distillation under low pressure ensures minimal thermal decomposition and high purity of the final benzyl alcohol.

- The use of different halogens (Cl, Br, I) affects reaction temperature and time but generally yields high-purity products.

- The method avoids expensive reagents like bromotrifluoromethane, which are costly and prone to side reactions.

- Recycling of solvents and minimal waste generation align with industrial green chemistry practices.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.